molecular formula C6H8N2OS B2905286 (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol CAS No. 1330755-40-2

(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B2905286
CAS No.: 1330755-40-2
M. Wt: 156.2
InChI Key: LQPRDUAARQJCOO-UHFFFAOYSA-N
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Description

“(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol” is a chemical compound with the CAS Number: 1330755-40-2 . It has a molecular weight of 156.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure is present in a variety of natural products and medicinal agents .


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Solvent Effects on Molecular Aggregation

Research on similar thiadiazole compounds, like 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown solvent effects on molecular aggregation. Spectroscopic studies in organic solvents reveal associations of fluorescence effects with aggregation processes, influenced by substituent group structure on molecule aggregation interactions. This suggests that variations in molecular structure, akin to (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol, could have significant implications for their aggregation behavior in different solvents, potentially affecting their utility in various scientific applications (Matwijczuk et al., 2016).

Antiviral Activity

The synthesis of thiadiazole derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, has been explored for antiviral properties. These compounds have shown potential antiviral activity against tobacco mosaic virus, indicating that structurally related compounds like this compound may also possess antiviral capabilities, subject to further research and development (Chen et al., 2010).

Antimicrobial and Anti-inflammatory Properties

Research on bis-heterocyclic derivatives containing thiadiazole moieties has indicated antimicrobial, anti-inflammatory, and analgesic properties. Such studies highlight the potential for compounds like this compound to be explored for similar biomedical applications, potentially contributing to the development of new therapeutic agents (Kumar & Panwar, 2015).

Dyeing Performance of Thiadiazole Derivatives

The synthesis and characterization of thiadiazole derivatives for dyeing performance on nylon fabric demonstrate the application of thiadiazole compounds in the textile industry. This research suggests that this compound and similar compounds could potentially be utilized in the development of new dyes with specific properties for textile applications (Malik et al., 2018).

Photovoltaic Performance

Studies on polymers incorporating thiadiazole units, such as di-2-thienyl-2,1,3-benzothiadiazole derivatives, have explored their use in polymer photovoltaic devices. This indicates the relevance of this compound in the field of renewable energy, particularly in the design and optimization of organic photovoltaic materials for enhanced energy conversion efficiencies (Helgesen et al., 2010).

Safety and Hazards

The compound is associated with several hazard statements including H303, H315, H319, and H335 . These indicate that it may be harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation .

Future Directions

The future directions for research on “(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol” and similar compounds could involve further exploration of their biological activities . Given their broad spectrum of activity, these compounds could be significant in the development of new pharmaceuticals .

Properties

IUPAC Name

(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h4,9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPRDUAARQJCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330755-40-2
Record name (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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